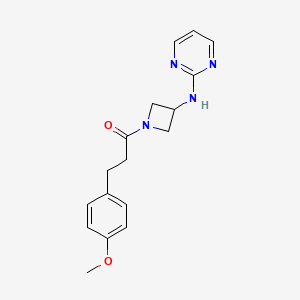
N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
The structure of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide suggests potential anticancer properties. Compounds with similar benzodioxol and pyrazole moieties have been reported to exhibit antitumor activities . The presence of the 1,3-benzodioxol moiety, in particular, is associated with anti-proliferative effects against various cancer cell lines.
Anti-infective Properties
Chalcones, which share a similar structural motif to the compound , have demonstrated anti-infective properties . This includes activity against bacteria and fungi, suggesting that N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide could be explored for its potential use in treating infectious diseases.
Antidiabetic Effects
The benzodioxol group is also found in compounds with antidiabetic effects . Research into similar compounds has shown promise in the management of diabetes, indicating that this compound may have applications in the development of new antidiabetic medications.
Antioxidant Capabilities
Compounds containing the 1,3-benzodioxol structure are known for their antioxidant properties . This suggests that N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide could be beneficial in combating oxidative stress and may have therapeutic applications in diseases where oxidative damage is a factor.
Histone Deacetylase (HDAC) Inhibition
The compound has been used as an intermediary in the synthesis of trithiocarbonates as HDAC inhibitors . HDAC inhibitors are a class of compounds that can regulate gene expression and have therapeutic potential in cancer treatment.
Organic Synthesis and Chemical Diversity
The compound’s structure allows for its use in organic synthesis, contributing to chemical diversity . It can be used as a building block for creating a variety of heterocyclic compounds, which can be further explored for various biological activities.
Mecanismo De Acción
Target of Action
The primary target of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.
Mode of Action
This interaction could lead to changes in the production of nitric oxide, thereby affecting the signaling pathways that rely on this molecule .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase can affect various biochemical pathways. Nitric oxide plays a role in numerous pathways, including those involved in immune response, neurotransmission, and regulation of cell death. Changes in nitric oxide production can therefore have wide-ranging effects .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. For instance, in a disease state where nitric oxide production is dysregulated, modulating the activity of nitric oxide synthase could potentially restore normal function .
Action Environment
The efficacy and stability of N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and the specific cellular environment in which the compound is active .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-16-6-5-10(15-16)13(17)14-9-3-4-11-12(7-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIPFKBWQBSXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)

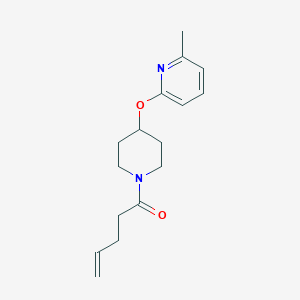

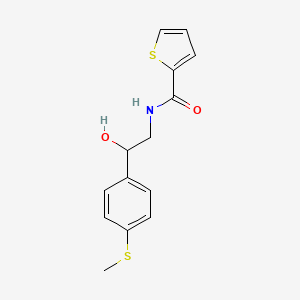

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)
![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)
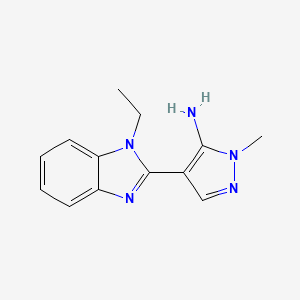
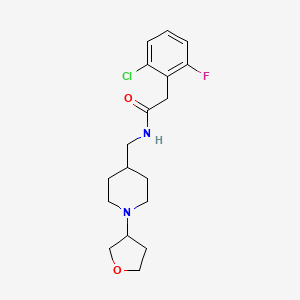
methanone](/img/structure/B2929744.png)

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)
